molecular formula C32H40N10O5 B1197943 Histidyl-phenylalanyl-arginyl-tryptophan CAS No. 4289-02-5

Histidyl-phenylalanyl-arginyl-tryptophan

Cat. No. B1197943
CAS RN: 4289-02-5
M. Wt: 644.7 g/mol
InChI Key: ZFIWNOVWFLTRKY-DROSFRCNSA-N
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Description

Synthesis Analysis

The synthesis of histidyl-phenylalanyl-arginyl-tryptophan involves complex peptide bonding procedures. Otsuka and Inouye (1964) successfully synthesized this tetrapeptide, demonstrating its melanocyte-stimulating and lipolytic activities. They highlighted the use of the azide-coupling procedure for the synthesis of arginyl peptides, emphasizing the critical role of NG-tosyl-arginine in peptide bond formation (Otsuka & Inouye, 1964).

Molecular Structure Analysis

The molecular structure of histidyl-phenylalanyl-arginyl-tryptophan is determined by the sequence and nature of its constituent amino acids. Preciado et al. (2013) explored the C-H activation process for the preparation of arylated tryptophan amino acids, which are crucial for peptide synthesis. This research provides insights into the molecular structure and potential modifications of the tetrapeptide through palladium-catalyzed C-H activation (Preciado et al., 2013).

Chemical Reactions and Properties

The chemical properties of histidyl-phenylalanyl-arginyl-tryptophan, including its reactivity and interaction with other molecules, are of significant interest. The peptide's ability to undergo specific chemical reactions, such as the formation of peptide bonds and modifications at the tryptophan residue, highlights its complex chemical nature. Research by Preciado et al. (2013) on the synthesis of arylated tryptophan derivatives provides valuable information on the chemical reactions and properties of similar peptides (Preciado et al., 2013).

Physical Properties Analysis

The physical properties of histidyl-phenylalanyl-arginyl-tryptophan, such as solubility, stability, and melting point, are crucial for its application in biological studies. These properties are influenced by the peptide's molecular structure and the nature of its amino acid constituents. While specific studies on the physical properties of this tetrapeptide are limited, research on peptide synthesis and structure offers indirect insights into its behavior under various conditions.

Chemical Properties Analysis

Histidyl-phenylalanyl-arginyl-tryptophan's chemical properties, including its reactivity, stability, and interactions with other molecules, are fundamental to understanding its biological activities. The peptide's synthesis and structural analysis provide a basis for exploring its chemical behavior, particularly in relation to its function in melanocyte stimulation and lipolysis as demonstrated by Otsuka and Inouye (1964) (Otsuka & Inouye, 1964).

Scientific Research Applications

  • Melanocyte-Stimulating and Lipolytic Activities : This tetrapeptide exhibits significant melanocyte-stimulating activity and is also active in lipolysis in rabbit adipose tissue. These properties were linked to its sequence in corticotropin and α-MSH molecules (Otsuka & Inouye, 1964).

  • Synthesis and Peptide Fragment Studies : Synthesis techniques and the biological activities of various peptide fragments related to corticotropin and α-MSH, including L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophan, were explored, further elucidating the significance of these sequences in hormonal functions (Inouye, 1965).

  • Enhancement of Melanocyte-Stimulating Activity : Treatment with sodium hydroxide was found to significantly increase the melanocyte-stimulating activity of this peptide. This enhancement was attributed to chemical modifications such as racemization and conversion of arginine to ornithine (Hano et al., 1966).

  • Structural Variations and Activity : Studies on different stereoisomers of this peptide revealed interesting variations in their melanocyte-stimulating activities, indicating the importance of specific amino acid orientations for biological activity (Yajima, Kubo, & Okada, 1965).

Safety And Hazards

The safety and hazards associated with HP-4 are not explicitly mentioned in the retrieved sources . As with any compound, the safety and hazards of HP-4 would depend on factors such as dosage, route of administration, and individual health conditions.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N10O5/c33-23(14-21-16-37-17-40-21)28(43)19-9-7-18(8-10-19)12-24(34)29(44)41-26(6-3-11-38-32(35)36)30(45)42-27(31(46)47)13-20-15-39-25-5-2-1-4-22(20)25/h1-2,4-5,7-10,15-17,23-24,26-27,39H,3,6,11-14,33-34H2,(H,37,40)(H,41,44)(H,42,45)(H,46,47)(H4,35,36,38)/t23-,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWNOVWFLTRKY-DROSFRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)C(=O)C(CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)[C@H](CC4=CN=CN4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195550
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidyl-phenylalanyl-arginyl-tryptophan

CAS RN

4289-02-5
Record name Acth (6-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (6-9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan
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Histidyl-phenylalanyl-arginyl-tryptophan

Citations

For This Compound
1
Citations
J Ramachandran, CHAO LI - Advances in Enzymology and …, 2009 - books.google.com
… Medzihradszky and co-workers (132) synthesized the nonapeptide derivative carbobenzoxy-seryl-tyrosyl-serylmethionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophan …
Number of citations: 1 books.google.com

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